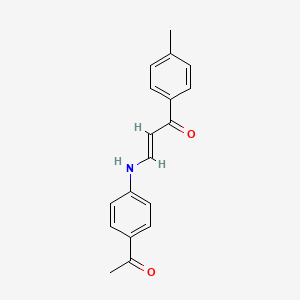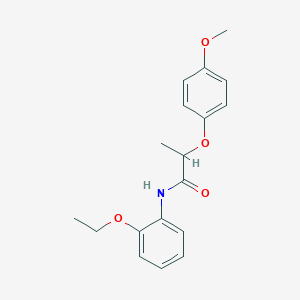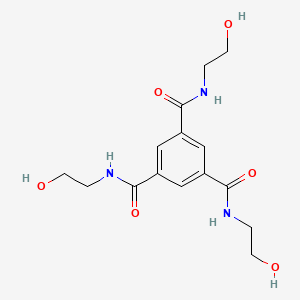
(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetylanilino)-1-(4-methylphenyl)-2-propen-1-one is an aromatic ketone.
Aplicaciones Científicas De Investigación
1. Genotoxicity Studies
Compounds similar to (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one have been investigated for their genotoxic effects. For example, ethylating agents like 1-ethyl-1-nitrosourea (ENU) show mutagenic properties across various systems, from viruses to mammalian cells, highlighting the importance of studying such compounds for their potential DNA-damaging effects (Shibuya & Morimoto, 1993).
2. Advanced Oxidation Processes
Research into the degradation of organic compounds has noted the effectiveness of advanced oxidation processes (AOPs). Studies on acetaminophen degradation, for instance, contribute to understanding how similar organic compounds might be broken down in environmental or laboratory settings, which could be relevant for the breakdown or detoxification of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one (Qutob et al., 2022).
3. Stereochemistry in Pharmacology
The stereochemistry of compounds closely related to (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one, such as phenylpiracetam, has been studied for its implications in pharmacological profiles. This highlights the potential of exploring the stereochemical aspects of the specified compound for its pharmacological benefits or risks (Veinberg et al., 2015).
4. Proteostasis and Chemical Chaperones
Research into compounds like 4-phenylbutyric acid, which act as chemical chaperones, can inform the potential therapeutic applications of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one in maintaining proteostasis. This could be particularly relevant for diseases characterized by protein misfolding or aggregation (Kolb et al., 2015).
5. Ectoine Biosynthesis in Halotolerant Microorganisms
The study of ectoine biosynthesis pathways in halotolerant microorganisms can offer insights into how structurally similar compounds might be synthesized or metabolized in biological systems. This research area could reveal novel applications of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one in biotechnology or pharmaceuticals (Reshetnikov et al., 2011).
Propiedades
Nombre del producto |
(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17NO2/c1-13-3-5-16(6-4-13)18(21)11-12-19-17-9-7-15(8-10-17)14(2)20/h3-12,19H,1-2H3/b12-11+ |
Clave InChI |
RKUWYNVXLRPAMO-VAWYXSNFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine](/img/structure/B1225435.png)
![1-[4-[(2-Hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]-2-(2-methyl-4-thiazolyl)ethanone](/img/structure/B1225437.png)
![2-[[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]methyl]isoindole-1,3-dione](/img/structure/B1225438.png)

![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)
![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)

![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
![2-[1-[[[(4-Methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]-3-oxo-2-piperazinyl]acetic acid propan-2-yl ester](/img/structure/B1225453.png)
![2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1225455.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[[3-cyano-6-(3-methoxyphenyl)-2-pyridinyl]thio]acetamide](/img/structure/B1225456.png)
![5-Bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1225457.png)
